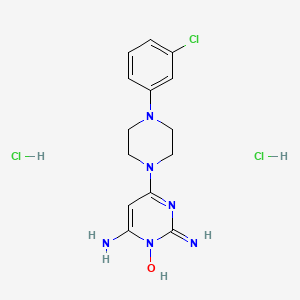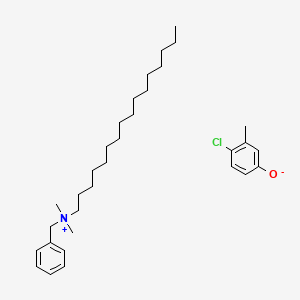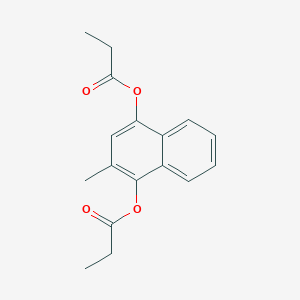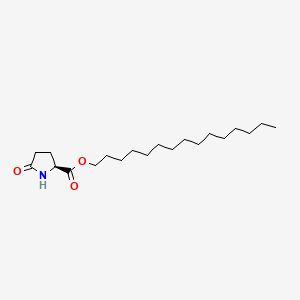
M72MM22Ktk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID: , also known by its identifier M72MM22Ktk , is a chemical compound with the molecular formula C19H20O2 and a molecular weight of 280.3609 g/mol . This compound is characterized by its achiral nature and the presence of an E/Z center . It is a derivative of heptenoic acid, featuring a biphenyl group attached to the heptenoic acid chain .
Preparation Methods
The synthesis of (4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID involves several steps. The synthetic route typically starts with the preparation of the biphenyl moiety, followed by its attachment to the heptenoic acid chain. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired configuration of the E/Z center . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the heptenoic acid chain to a single bond, forming saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID involves its interaction with specific molecular targets and pathways. The biphenyl group allows the compound to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
(4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID can be compared with other similar compounds, such as:
(4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID derivatives: These compounds share the same core structure but differ in the substituents attached to the biphenyl group.
Heptenoic acid derivatives: Compounds with variations in the heptenoic acid chain, such as different lengths or degrees of unsaturation.
Biphenyl compounds: Molecules featuring the biphenyl group but with different functional groups attached
The uniqueness of (4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID lies in its specific combination of the biphenyl group and the heptenoic acid chain, which imparts distinct chemical and biological properties .
Properties
CAS No. |
477327-29-0 |
|---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(E)-7-(4-phenylphenyl)hept-4-enoic acid |
InChI |
InChI=1S/C19H20O2/c20-19(21)11-7-2-1-4-8-16-12-14-18(15-13-16)17-9-5-3-6-10-17/h1-3,5-6,9-10,12-15H,4,7-8,11H2,(H,20,21)/b2-1+ |
InChI Key |
AGPBAQMIWGSUFX-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC/C=C/CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


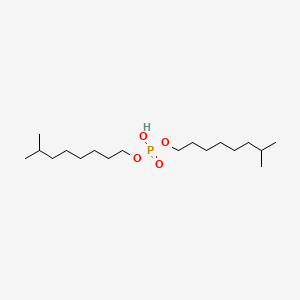
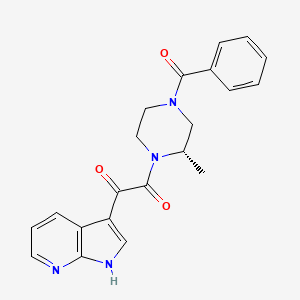
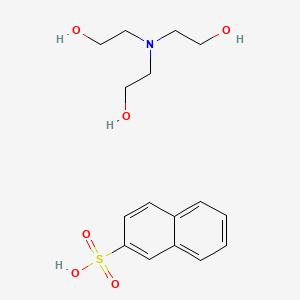
![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)


